2,3-Dihydro-1H-isoindol-4-ol hydrobromide
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Overview
Description
2,3-Dihydro-1H-isoindol-4-ol hydrobromide is a chemical compound that belongs to the class of isoindolines. Isoindolines are important heterocyclic compounds that are present in many synthetic compounds, natural products, and bioactive small molecules. These compounds exhibit a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyisoindoline hydrobromide typically involves the reaction of isoindoline derivatives with hydrobromic acid. One common method involves the use of 4-hydroxyisoindoline-1,3-dione as a starting material. This compound can be synthesized through the reaction of phthalic anhydride with ammonia, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of 4-hydroxyisoindoline hydrobromide may involve large-scale reactions under controlled conditions. The use of hydrobromic acid in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The hydroxyl group in 4-hydroxyisoindoline hydrobromide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Substituted isoindoline compounds with different functional groups.
Scientific Research Applications
2,3-Dihydro-1H-isoindol-4-ol hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxyisoindoline hydrobromide involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with reactive oxygen species. This process results in a fluorescence turn-on response, allowing for the detection and monitoring of ROS in biological systems .
Comparison with Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Phthalimide: Another isoindoline derivative used in the synthesis of various bioactive molecules.
N-substituted isoindolines: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for unique chemical reactions and applications, particularly in the field of fluorescence-based detection of reactive oxygen species .
Properties
CAS No. |
127168-75-6 |
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Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H |
InChI Key |
SSWLDBZGLHRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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